REACTION_CXSMILES
|
[Zr:1].[CH2:2]([CH:4]([CH2:8][CH2:9][CH2:10][CH3:11])[C:5]([O-:7])=[O:6])[CH3:3].[OH-].[Na+:13].C(=O)([O-])[O-].[Na+].[Na+]>O>[CH2:2]([CH:4]([CH2:8][CH2:9][CH2:10][CH3:11])[C:5]([O-:7])=[O:6])[CH3:3].[Na+:13].[Zr:1] |f:2.3,4.5.6,8.9|
|
Name
|
zirconium
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
[Zr]
|
Name
|
|
Quantity
|
370 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
Solution B
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
zirconium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Zr]
|
Name
|
Solution A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Zr]
|
Name
|
|
Quantity
|
133 g
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)[O-])CCCC
|
Name
|
|
Quantity
|
643.4 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
73.9 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared
|
Name
|
Sodium 2-ethylhexanoate
|
Type
|
product
|
Smiles
|
C(C)C(C(=O)[O-])CCCC.[Na+]
|
Name
|
zirconium
|
Type
|
product
|
Smiles
|
[Zr]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Zr:1].[CH2:2]([CH:4]([CH2:8][CH2:9][CH2:10][CH3:11])[C:5]([O-:7])=[O:6])[CH3:3].[OH-].[Na+:13].C(=O)([O-])[O-].[Na+].[Na+]>O>[CH2:2]([CH:4]([CH2:8][CH2:9][CH2:10][CH3:11])[C:5]([O-:7])=[O:6])[CH3:3].[Na+:13].[Zr:1] |f:2.3,4.5.6,8.9|
|
Name
|
zirconium
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
[Zr]
|
Name
|
|
Quantity
|
370 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
Solution B
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
zirconium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Zr]
|
Name
|
Solution A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Zr]
|
Name
|
|
Quantity
|
133 g
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)[O-])CCCC
|
Name
|
|
Quantity
|
643.4 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
73.9 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared
|
Name
|
Sodium 2-ethylhexanoate
|
Type
|
product
|
Smiles
|
C(C)C(C(=O)[O-])CCCC.[Na+]
|
Name
|
zirconium
|
Type
|
product
|
Smiles
|
[Zr]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Zr:1].[CH2:2]([CH:4]([CH2:8][CH2:9][CH2:10][CH3:11])[C:5]([O-:7])=[O:6])[CH3:3].[OH-].[Na+:13].C(=O)([O-])[O-].[Na+].[Na+]>O>[CH2:2]([CH:4]([CH2:8][CH2:9][CH2:10][CH3:11])[C:5]([O-:7])=[O:6])[CH3:3].[Na+:13].[Zr:1] |f:2.3,4.5.6,8.9|
|
Name
|
zirconium
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
[Zr]
|
Name
|
|
Quantity
|
370 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
Solution B
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
zirconium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Zr]
|
Name
|
Solution A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Zr]
|
Name
|
|
Quantity
|
133 g
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)[O-])CCCC
|
Name
|
|
Quantity
|
643.4 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
73.9 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared
|
Name
|
Sodium 2-ethylhexanoate
|
Type
|
product
|
Smiles
|
C(C)C(C(=O)[O-])CCCC.[Na+]
|
Name
|
zirconium
|
Type
|
product
|
Smiles
|
[Zr]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |